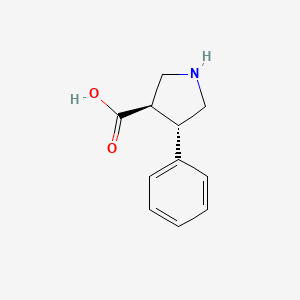
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
概要
説明
Synthesis Analysis
This would involve a detailed look at how the compound can be synthesized. It might include the starting materials, the reaction conditions, and the yield of the reaction .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry. It might also include information about any functional groups present in the molecule .Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound can undergo. This might include its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .科学的研究の応用
Synthesis and Production
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is a key chiral building block in the synthesis of biologically active compounds. A practical and efficient synthesis route for this compound was developed by Ohigashi, Kikuchi, and Goto (2010), achieving an 84% overall yield from (R)-styrene oxide. This process was successfully demonstrated at pilot scale, producing 17 kg of the compound (Ohigashi, Kikuchi, & Goto, 2010).
Spectroscopic Analysis and Theoretical Approach
Devi, Fatma, Parveen, Bishnoi, and Singh (2018) conducted a comprehensive spectroscopic analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a related compound. They used techniques like single-crystal X-ray diffraction and FT-IR, along with density functional theory (DFT) for structural, thermodynamic, and electronic property analysis. This study provides insights into the compound's hyperpolarizability and NMR spectroscopic values, offering a correlation between experimental and theoretical values (Devi et al., 2018).
Potential in Drug Development
The antinociceptive (pain-relieving) and antidepressant-like properties of endomorphin-2 analogs containing proline surrogates, such as (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid, were explored by Perlikowska et al. (2014). They found that these analogs produced strong analgesia in mice and influenced emotion-related behavior, suggesting their potential in developing new drugs for pain and depression (Perlikowska et al., 2014).
Applications in Organic Chemistry
The compound's utility extends to organic chemistry, with various studies focusing on its synthesis and characterization. For instance, the synthesis of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was undertaken by Devi, Fatma, Bishnoi, Srivastava, Shukla, and Kumar (2018). Their work included quantum chemical calculations, suggesting applications in areas like nonlinear optical materials (Devi, Fatma, Bishnoi, Srivastava, Shukla, & Kumar, 2018).
Enzyme-Catalyzed Kinetic Resolution
The enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, a related compound, was investigated by Faigl, Kovács, Balogh, Holczbauer, Czugler, and Simándi (2013). This study highlighted the compound's potential in enantioselective synthesis and provided a method for obtaining enantiopure analogs, essential for research and drug development (Faigl et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJDGOQYFKHEJR-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679634 | |
| Record name | (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid | |
CAS RN |
652971-46-5 | |
| Record name | (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394214.png)
![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394216.png)
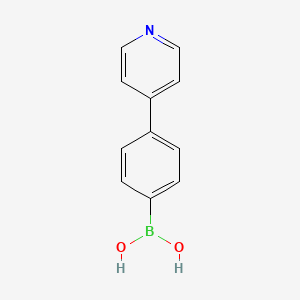
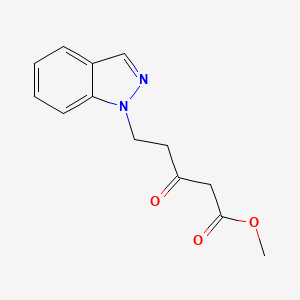
![2-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-6-(4-methoxy-phenyl)-2H-pyridazin-3-one](/img/structure/B1394219.png)
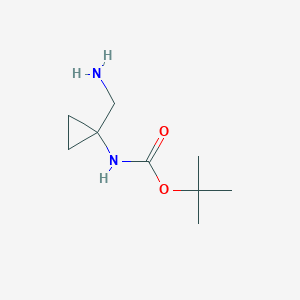
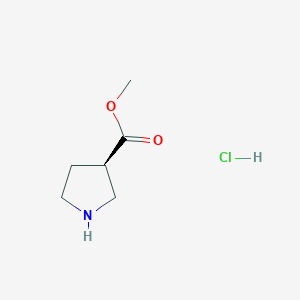
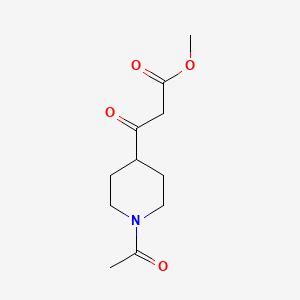

![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1394226.png)
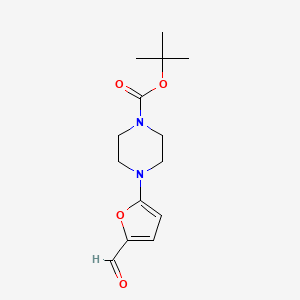
![Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394232.png)
![Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394236.png)
![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394237.png)